
1-(1-Adamantylcarbonyl)-4-(2,5-dichlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantylcarbonyl)-4-(2,5-dichlorophenyl)piperazine, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPD belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
ACPD acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and intracellular signaling pathways. ACPD binding to the metabotropic glutamate receptor leads to the activation of G proteins, which in turn activates downstream signaling pathways. The activation of metabotropic glutamate receptors has been shown to modulate the release of neurotransmitters, including glutamate and GABA, and regulate synaptic plasticity.
Biochemical and Physiological Effects:
ACPD has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, regulation of neuronal excitability, and the induction of long-term potentiation. ACPD has also been shown to have neuroprotective effects and can protect against neuronal damage caused by ischemia and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPD has several advantages for lab experiments, including its high potency and selectivity for the metabotropic glutamate receptor. ACPD can also be used in in vitro and in vivo experiments, making it a versatile tool for investigating the function of the metabotropic glutamate receptor. However, ACPD has some limitations, including its short half-life and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on ACPD, including investigating its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. ACPD can also be used in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to investigate the long-term effects of ACPD on neuronal function and behavior.
In conclusion, ACPD is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPD has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. Further research is needed to fully understand the potential therapeutic applications of ACPD in various neurological disorders.
Métodos De Síntesis
ACPD can be synthesized using various methods, including the reaction of 1-adamantanecarbonyl chloride with 4-(2,5-dichlorophenyl)piperazine in the presence of a base such as triethylamine. The reaction can be carried out in solvents such as dichloromethane or chloroform and yields ACPD as a white solid.
Aplicaciones Científicas De Investigación
ACPD has been extensively studied in the field of neuroscience for its potential use as a pharmacological tool to investigate the function of glutamate receptors. ACPD is an agonist of the metabotropic glutamate receptor, which plays a crucial role in synaptic plasticity and neurotransmission. ACPD has been used in various studies to investigate the effects of metabotropic glutamate receptor activation on neuronal excitability, synaptic transmission, and plasticity.
Propiedades
Fórmula molecular |
C21H26Cl2N2O |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
1-adamantyl-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26Cl2N2O/c22-17-1-2-18(23)19(10-17)24-3-5-25(6-4-24)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2 |
Clave InChI |
RCVQVWMKUCHALV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



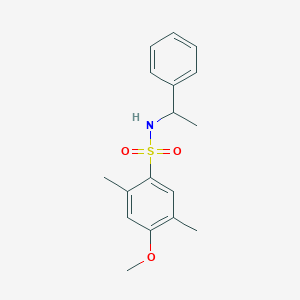
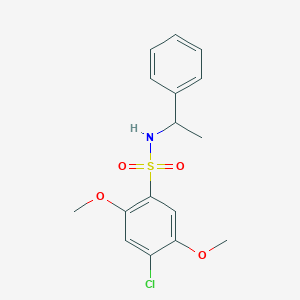

![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)

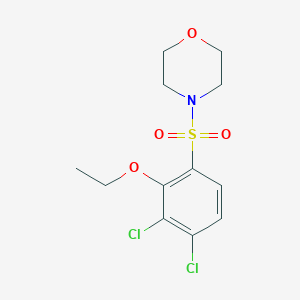
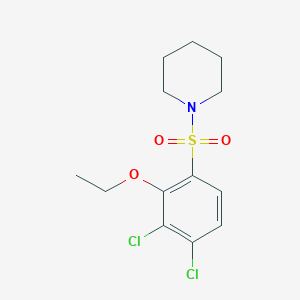

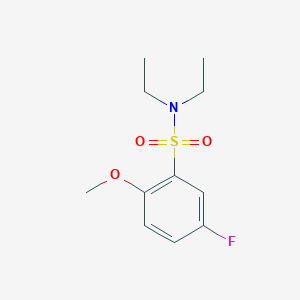
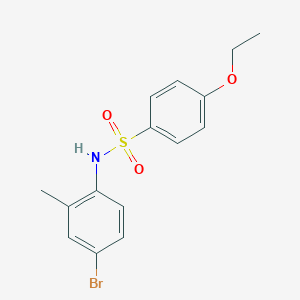
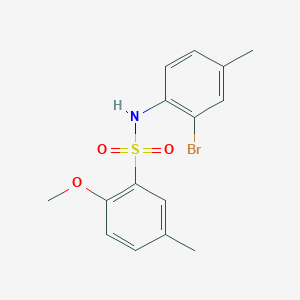
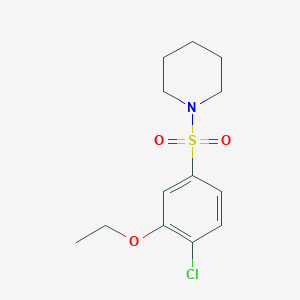

![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)